1-Acetyl-5-methyl-6-nitro-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-6-nitroindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-3-8-5-11-12(7(2)14)10(8)4-9(6)13(15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCACROALOTMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256011 | |
| Record name | 1-(5-Methyl-6-nitro-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-29-0 | |
| Record name | 1-(5-Methyl-6-nitro-1H-indazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-6-nitro-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 Acetyl 5 Methyl 6 Nitro Indazole
Precursor Synthesis and Derivatization Approaches
The foundation of the synthesis lies in the creation of appropriately substituted indazole intermediates. This involves the formation of the bicyclic indazole ring system and the introduction of the necessary nitro and methyl groups at specific positions.
Synthesis of Nitro-Indazole Intermediates
The introduction of a nitro group onto the indazole scaffold is a critical step. A common strategy involves the nitration of a pre-existing indazole or a precursor aniline (B41778) derivative. For instance, the synthesis of 6-nitroindazole (B21905) can be achieved from 2-methyl-5-nitroaniline. google.com This process typically involves diazotization of the aniline followed by intramolecular cyclization.
Another approach is the direct nitration of an indazole ring. However, this can lead to a mixture of isomers, and the regioselectivity is highly dependent on the reaction conditions and the existing substituents on the indazole ring. The synthesis of 5-nitroindazole, for example, can be accomplished by the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid. orgsyn.orgchemicalbook.com
The synthesis of 3-methyl-6-nitroindazole has been reported starting from 2-ethyl-5-nitroaniline. chemicalbook.com This transformation is achieved through treatment with tert-butyl nitrite (B80452) in glacial acetic acid, leading to the desired nitro-indazole intermediate in high yield. chemicalbook.com Similarly, substituted 1-aryl-5-nitro-1H-indazoles can be prepared from arylhydrazones of acetophenone (B1666503) or benzaldehyde (B42025) derivatives bearing a fluorine at the C2 position and a nitro group at the C5 position. mdpi.comresearchgate.netscilit.com This is followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. mdpi.comresearchgate.netscilit.com
Recent methodologies have also explored the synthesis of nitro-indazole derivatives through cycloaddition reactions. For example, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized via 1,3-dipolar cycloaddition reactions. nih.gov
Strategies for Methyl Introduction
The methyl group at the 5-position of the indazole ring is typically introduced by starting with a precursor that already contains this substituent. For example, a common starting material for the synthesis of 5-methyl-substituted indazoles is a substituted toluene (B28343) derivative.
A patent describes the synthesis of 2,3-dimethyl-6-nitro-2H-indazole from 3-methyl-6-nitro-1H-indazole using methylcarbonate (B8334205) as a methylating agent in the presence of a catalyst. google.comgoogle.com This highlights a method for introducing a methyl group onto a pre-formed indazole ring system. The reaction conditions, including the choice of solvent and catalyst, are crucial for achieving good yields. google.comgoogle.com
Acylation Reactions for N1-Acetyl Group Installation
The final step in the synthesis of 1-acetyl-5-methyl-6-nitro-indazole is the introduction of the acetyl group at the N1 position of the indazole ring. This is typically achieved through an acylation reaction.
Direct Acetylation of Indazole Ring Systems
Direct acetylation of an indazole ring system is a common method for introducing an acetyl group. This is often carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base deprotonates the indazole, making it more nucleophilic and facilitating the attack on the acetylating agent.
An electrochemical approach has been developed for the selective N1-acylation of indazoles using acid anhydrides. acs.org This method involves the electrochemical reduction of the indazole to generate an indazole anion, which then reacts selectively with the acid anhydride. acs.org
Regioselective N-Acylation Strategies
Achieving regioselectivity in the N-acylation of indazoles is crucial, as reaction at either the N1 or N2 position is possible. The 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.govbeilstein-journals.orgbeilstein-journals.org N-acylation is often suggested to favor the N1 position due to the thermodynamic stability of the resulting product. nih.govbeilstein-journals.orgbeilstein-journals.org In some cases, the N2-acylated product may initially form but can isomerize to the more stable N1-acylindazole. nih.govbeilstein-journals.orgbeilstein-journals.org
The choice of reaction conditions, including the solvent and the nature of the acylating agent, can significantly influence the regioselectivity of the acylation. For instance, the use of specific bases and solvents can direct the acylation towards the desired N1 position.
Advanced Synthetic Transformations Leading to this compound
The synthesis of complex indazole derivatives often involves advanced transformations that enable the construction of the core structure with high efficiency and control over stereochemistry and regiochemistry.
Several modern synthetic methods have been developed for the synthesis of substituted indazoles. nih.gov These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and cycloaddition reactions. nih.govnih.gov For example, palladium-catalyzed reactions are widely used for the formation of C-N and C-C bonds in the synthesis of indazole derivatives. nih.gov Rhodium-catalyzed reactions have also been employed for the synthesis of indazoles through C-H activation and annulation strategies. nih.gov
Furthermore, one-pot multi-component reactions have emerged as powerful tools for the efficient synthesis of indazoles from simple and readily available starting materials. organic-chemistry.org These methods often involve the in-situ generation of reactive intermediates that undergo subsequent cyclization to form the indazole ring.
Data Tables
Table 1: Key Intermediates and Reagents
| Compound/Reagent | Role in Synthesis |
| 2-Methyl-5-nitroaniline | Precursor for 6-nitroindazole |
| 2-Amino-5-nitrotoluene | Precursor for 5-nitroindazole |
| 2-Ethyl-5-nitroaniline | Precursor for 3-methyl-6-nitroindazole chemicalbook.com |
| 3-Methyl-6-nitro-1H-indazole | Intermediate for methylation and acylation google.comgoogle.com |
| Acetic Anhydride | Acetylating agent acs.org |
| Acetyl Chloride | Acetylating agent |
| Methylcarbonate | Methylating agent google.comgoogle.com |
| Tert-butyl nitrite | Reagent for diazotization chemicalbook.com |
Table 2: Common Synthetic Reactions
| Reaction Type | Description |
| Nitration | Introduction of a nitro group onto an aromatic ring. |
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. |
| Cyclization | Formation of the indazole ring system. |
| Acylation | Introduction of an acetyl group onto the indazole nitrogen. |
| Methylation | Introduction of a methyl group. |
| C-H Activation | Functionalization of C-H bonds to form new C-C or C-N bonds. nih.gov |
| Cross-Coupling | Transition-metal-catalyzed reactions for bond formation. nih.gov |
| Cycloaddition | Formation of a cyclic compound from two or more unsaturated molecules. nih.gov |
Metal-Catalyzed Approaches in Indazole Synthesis Relevant to Nitro- and Acetyl-Derivatives
Transition-metal catalysis offers powerful and versatile methods for constructing the indazole scaffold, often with high efficiency and functional group tolerance. researchgate.net These approaches are highly relevant for preparing complex derivatives, including those bearing nitro and acetyl groups.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. One prominent strategy is the intramolecular C-H amination of hydrazones, such as those derived from trifluoromethanesulfonic anhydride-activated tertiary amides. nih.gov Another approach involves the oxidative benzannulation of pyrazoles with internal alkynes, mediated by a Pd(OAc)₂/P(tBu)₃·HBF₄ system, to construct the indazole ring. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are effective for cyclization reactions. For example, Cu(OAc)₂·H₂O can catalyze the cyclization of o-haloaryl N-sulfonylhydrazones at relatively low temperatures. nih.gov Copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos has also been reported for synthesizing 2,3-disubstituted-2H-indazoles. nih.gov
Rhodium- and Cobalt-Catalyzed Reactions: Rh(III) and Co(III) catalysts enable C-H activation and annulation reactions. A notable example is the reaction of azobenzenes with aldehydes or sulfoxonium ylides to produce N-aryl-2H-indazoles and 3-acylated-2H-indazoles, respectively. nih.govnih.gov These methods demonstrate high chemo-selectivity and broad substrate scope. nih.gov
Iron-Promoted Reactions: Iron has emerged as an inexpensive and non-toxic metal for promoting specific functionalizations. For instance, Fe(NO₃)₃ has been used for the radical C3-H nitration of 2H-indazoles, providing direct access to 3-nitro-2H-indazoles. researchgate.netnih.gov
Table 1: Overview of Metal-Catalyzed Indazole Synthesis Methods
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference(s) |
|---|---|---|---|---|
| Palladium (ligand-free) | Intramolecular C-H Amination | Aminohydrazones | 1H-Indazoles | nih.gov |
| Pd(OAc)₂/P(tBu)₃·HBF₄ | Oxidative Benzannulation | Pyrazoles, Alkynes | 1H-Indazoles | nih.gov |
| Cu(OAc)₂·H₂O | Cyclization | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |
| Rh(III) | C-H Activation/Annulation | Azobenzenes, Aldehydes | 2H-Indazoles | nih.govnih.gov |
| Iron (Fe(NO₃)₃) | Radical C-H Nitration | 2H-Indazoles | 3-Nitro-2H-indazoles | researchgate.netnih.gov |
Multicomponent Reactions for Indazole Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. While specific MCRs for this compound are not prominently documented, the principles of MCRs are applicable to the synthesis of diverse indazole libraries. These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. For example, novel chemical spaces can be accessed through reactions like the Ugi four-component reaction, which could be adapted to incorporate precursors that form the indazole scaffold in a convergent manner. youtube.com
Cycloaddition and Annulation Strategies
Cycloaddition and annulation reactions are fundamental strategies for forming the five-membered ring of the indazole system.
[3+2] Cycloaddition: This is a powerful method for constructing the indazole ring. A common approach involves the 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes. organic-chemistry.org The arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates. This method provides a direct and efficient route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org Similarly, nitrile oxides, another class of 1,3-dipoles, are used extensively to synthesize isoxazolines, which are structurally related to indazoles, highlighting the versatility of this approach in heterocycle synthesis. mdpi.comnih.gov
Annulation Reactions: Annulation involves the formation of a ring onto an existing molecular fragment. For indazoles, this can be achieved through intramolecular SₙAr (nucleophilic aromatic substitution) ring closure. An efficient route to 1-aryl-5-nitro-1H-indazoles involves the preparation of arylhydrazones from a precursor like 2-fluoro-5-nitroacetophenone, followed by deprotonation and subsequent intramolecular cyclization where the hydrazine (B178648) nitrogen displaces the fluorine atom. mdpi.comnih.gov 1,6-addition-based annulation reactions have also emerged as a prominent tool for accessing various heterocyclic structures. chim.it
Mechanistic Investigations of Key Synthetic Steps
Understanding the underlying mechanisms of the synthetic steps is crucial for controlling reaction outcomes, particularly regioselectivity and yield.
Understanding Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a paramount concern in the synthesis of this compound, manifesting in two key stages: the initial nitration of the aromatic ring and the final N-acetylation of the indazole core.
Regioselectivity of Nitration: The position of the nitro group on the benzene (B151609) ring is determined by the directing effects of the substituents present on the precursor. In the synthesis of 5-methyl-6-nitro-indazole from a substituted toluidine, the interplay between the activating methyl group (ortho-, para-directing) and the amino/acetylamino group (ortho-, para-directing) dictates the position of nitration. For example, in a related synthesis, the methyl group at position 6 was found to direct nitration to the adjacent position 5. Controlled conditions, such as low temperature and stoichiometric use of the nitrating agent, are critical to achieve the desired regioselectivity.
Regioselectivity of N-Acetylation: Indazole possesses two reactive nitrogen atoms (N1 and N2), leading to the potential for forming two different regioisomers upon acylation. The distribution of N1 and N2 products is highly dependent on reaction conditions. Generally, N-acylation is subject to thermodynamic control. beilstein-journals.org While the N2 position might be kinetically favored for initial attack in some cases, the N2-acylindazole can subsequently isomerize to the more thermodynamically stable N1-acylindazole. beilstein-journals.org The greater stability of the N1-substituted isomer is attributed to the preservation of the aromatic benzenoid character, whereas N2-substitution results in a quinoidal structure which is less stable. caribjscitech.comnih.gov Spectroscopic techniques, particularly (¹H–¹³C) HMBC NMR, are definitive in distinguishing between the N1 and N2 isomers by observing the correlation between the acetyl group's protons and the indazole ring's C3 and C7a carbons. beilstein-journals.org
Stereoselectivity is not a factor in the synthesis of the achiral target molecule, this compound.
Reaction Kinetics and Thermodynamic Considerations
The outcome of the key synthetic steps is governed by a balance of kinetic and thermodynamic factors.
Nitration: The kinetics of indazole nitration in sulfuric acid indicate that the reaction proceeds through the protonated form of the indazole (the conjugate acid). rsc.org Thermodynamic studies on the nitration of related imidazole (B134444) compounds, using quantum-chemical calculations, have been performed to determine the reaction heat (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), providing insights into the feasibility and spontaneity of such processes. researchgate.net
N-Acylation: The regioselective formation of the N1-acetyl product is a classic example of thermodynamic control. beilstein-journals.orgnih.gov The reaction pathway can be visualized as follows: the indazole anion, an ambident nucleophile, can be acylated at either nitrogen. The initial product distribution may be kinetically controlled. However, under conditions that allow for equilibration (e.g., elevated temperature or appropriate solvent/base combination), the initially formed, less stable N2-isomer can revert to the anion and re-acylate to form the more stable N1-isomer, which accumulates as the final product. beilstein-journals.orgnih.gov Mechanistic studies have shown that factors like solvent, base, and the nature of the electrophile can be tuned to selectively favor one isomer over the other. beilstein-journals.orgnih.gov
Table 2: Factors Influencing N1 vs. N2 Selectivity in Indazole Functionalization
| Factor | N1-Selective Conditions (Thermodynamic) | N2-Selective Conditions (Kinetic) | Rationale | Reference(s) |
|---|---|---|---|---|
| Control | Thermodynamic | Kinetic | N1 isomer is generally more stable (benzenoid structure). | beilstein-journals.orgnih.gov |
| Reaction Conditions | Equilibration conditions (e.g., higher temp, specific bases) | Conditions that prevent equilibration (e.g., low temp, rapid reaction) | Allows for isomerization from the kinetic N2 product to the thermodynamic N1 product. | beilstein-journals.orgnih.gov |
| Product Stability | More stable | Less stable | N1-substitution preserves aromaticity better than the quinoidal N2-substituted form. | caribjscitech.comnih.gov |
Purification and Isolation Techniques for this compound
The final stage of the synthesis involves the purification and isolation of the target compound to achieve the desired level of purity. The specific techniques employed depend on the physical properties of the compound and the nature of any impurities.
Following the reaction, a typical workup procedure for related nitroindazoles involves quenching the reaction mixture, often by pouring it into water to precipitate the crude product. google.com The solid can then be collected by filtration. google.comorgsyn.org Subsequent purification steps may include:
Washing: The crude solid is washed thoroughly with water to remove inorganic salts and water-soluble by-products. google.comorgsyn.org
Extraction: An acid-base extraction can be employed. For example, dissolving the crude product in a dilute sodium hydroxide (B78521) solution can help remove non-acidic impurities. The desired indazole can then be re-precipitated by acidifying the filtrate. google.com
Recrystallization: This is the most common method for purifying solid organic compounds. The crude this compound would be dissolved in a minimum amount of a suitable hot solvent (or solvent mixture), such as methanol (B129727) or ethanol (B145695). orgsyn.org Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The process may be repeated until the desired purity, often confirmed by a sharp melting point and spectroscopic analysis, is achieved.
Chromatography: If recrystallization is ineffective, column chromatography using a solid stationary phase like silica (B1680970) gel and an appropriate liquid mobile phase (eluent) can be used to separate the target compound from closely related impurities based on differences in polarity.
Chemical Reactivity and Transformation Studies of 1 Acetyl 5 Methyl 6 Nitro Indazole
Reactions at the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group.
Reduction to Amino-Indazole Derivatives
The reduction of the nitro group in nitro-indazole derivatives to form the corresponding amino-indazoles is a common and important transformation. This reaction is a key step in the synthesis of various biologically active compounds.
One established method for this reduction involves the use of iron powder in a mixture of ethanol (B145695) and water, with the presence of hydrochloric acid, under reflux conditions. nih.gov This method has been successfully applied to reduce nitro-tetrahydro-benzo[g]indazoles to their amino counterparts in moderate to good yields, ranging from 25% to 75%. nih.gov Another approach utilizes hydrogen gas in the presence of a catalyst, which has been employed for the reduction of 6-nitro-indazole derivatives to the corresponding 6-amino-indazoles. nih.gov
These reduction reactions are crucial for creating amino-indazole derivatives that can be further modified. For instance, the resulting amino group can undergo reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium cyanoborohydride to form secondary amines. nih.gov Additionally, the amino group can be acylated, for example, by reacting it with acetic anhydride (B1165640) under basic conditions to produce acetamide (B32628) derivatives. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro-tetrahydro-benzo[g]indazoles | Fe powder, HCl, EtOH:H₂O, reflux | Amino-tetrahydro-benzo[g]indazoles | 25-75% | nih.gov |
| 6-Nitro-indazole derivatives | H₂, catalyst | 6-Amino-indazole derivatives | Not specified | nih.gov |
Other Transformations Involving the Nitro Moiety
While reduction is the most common reaction, the nitro group on the indazole ring can participate in other transformations. The presence of the nitro group, being strongly electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic substitution. However, it can facilitate nucleophilic aromatic substitution (SNAr) reactions. For instance, in related nitro-indazole systems, a fluorine atom positioned ortho or para to the nitro group can be displaced by a nucleophile. mdpi.com This type of reaction has been utilized in the synthesis of 1-aryl-5-nitro-1H-indazoles. mdpi.com
Reactions at the Acetyl Group
The acetyl group at the N-1 position of the indazole ring is also susceptible to chemical modification, primarily through hydrolysis or by reactions that further functionalize the acetyl moiety.
Hydrolysis and Deacetylation Pathways
The N-acetyl group of 1-acetyl-5-methyl-6-nitro-indazole can be removed through hydrolysis, a process known as deacetylation. This reaction can occur under acidic or basic conditions. The stability of the N-acetyl bond is influenced by the electronic nature of the indazole ring. Electron-withdrawing groups, such as the nitro group present in this compound, can increase the susceptibility of the N-acetyl group to hydrolysis. acs.org This is because the electron-withdrawing substituent enhances the leaving group ability of the indazole anion.
Studies on related N-substituted indazoles have shown that hydrolysis can lead to the formation of the corresponding NH-indazole. acs.orgnih.gov For example, crystallization of some (1H-indazol-1-yl)methanol derivatives in boiling water resulted in partial hydrolysis to the parent indazole. acs.orgnih.gov
Reactions for Further Functionalization of the Acetyl Group
While hydrolysis removes the acetyl group, it is also possible to carry out reactions to modify it. For example, the methyl group of the acetyl moiety could potentially undergo condensation reactions, although this is less common for N-acetyl groups compared to C-acetyl groups. More typically, the entire acetyl group is replaced to introduce different functionalities at the N-1 position.
Reactivity of the Indazole Nucleus
The reactivity of the indazole nucleus in this compound is significantly influenced by the substituents on both the pyrazole (B372694) and benzene rings. The N-1 acetyl group and the C-6 nitro group are both electron-withdrawing, which deactivates the benzene portion of the molecule towards electrophilic aromatic substitution.
Conversely, these electron-withdrawing groups make the indazole ring more susceptible to nucleophilic attack. The presence of a nitro group can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Electrophilic Aromatic Substitution Studies
The benzene portion of the indazole ring system is generally susceptible to electrophilic aromatic substitution (EAS). However, the reactivity of this compound is significantly influenced by the electronic effects of its substituents. The N-acetyl and 6-nitro groups are both potent electron-withdrawing groups, which strongly deactivate the aromatic ring towards electrophilic attack. Conversely, the 5-methyl group is an activating, ortho- and para-directing group.
The directing effects of these substituents are antagonistic. The 5-methyl group directs incoming electrophiles to the C-4 and C-7 positions (ortho and para, respectively). The 6-nitro group, being a meta-director, also directs towards the C-4 position (meta to C-6). Therefore, any potential electrophilic substitution is most likely to occur at the C-4 or C-7 positions. However, the cumulative deactivating effect of the N-acetyl and 6-nitro groups substantially increases the activation energy for such reactions, making them challenging to achieve under standard conditions. libretexts.orgyoutube.comlibretexts.orgyoutube.com Forcing conditions would likely be required to overcome this deactivation.
Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| 1-Acetyl | N-1 | Deactivating (Resonance & Inductive) | - |
| 5-Methyl | C-5 | Activating (Inductive & Hyperconjugation) | Ortho, Para (to C-4, C-7) |
| 6-Nitro | C-6 | Deactivating (Resonance & Inductive) | Meta (to C-4) |
Nucleophilic Aromatic Substitution Studies
The presence of the strongly electron-withdrawing 6-nitro group makes the benzene ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nature of the N-acetyl group. In SNAr reactions, a potent nucleophile can displace a leaving group from the aromatic ring. In this case, the nitro group at C-6 can act as the leaving group, particularly when attacked by strong nucleophiles.
Studies on related nitro-substituted heterocycles have demonstrated that the nitro group can be displaced by various nucleophiles. For instance, in the series of 4-RSO₂-6-nitro-1-phenyl-1H-indazoles, nucleophilic substitution occurs at the C-4 position, leaving the 6-nitro group intact, which suggests a higher activation barrier for the displacement at C-6. However, in other systems, direct displacement of a nitro group is a well-established reaction. The outcome is highly dependent on the reaction conditions and the nature of the nucleophile.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide | 1-Acetyl-6-methoxy-5-methyl-indazole |
| Amine | Piperidine | 1-Acetyl-5-methyl-6-(piperidin-1-yl)indazole |
| Thiolate | Sodium thiophenoxide | 1-Acetyl-5-methyl-6-(phenylthio)indazole |
Derivatization and Functionalization of Other Positions (e.g., C3, C7)
Beyond the benzene ring, the C-3 and C-7 positions of the indazole core are key sites for functionalization.
C-3 Position: The C-3 position of indazoles is known to be reactive. Halogenation, such as iodination or bromination, can be achieved, often requiring N-1 protection. researchgate.net These halogenated intermediates are versatile precursors for cross-coupling reactions like Suzuki-Miyaura, enabling the introduction of aryl or heteroaryl groups. libretexts.org Direct C-3 arylation has also been reported. Given the presence of the N-acetyl group, which acts as a protecting group, direct C-H functionalization at C-3 could be a viable strategy.
C-7 Position: The C-7 position is another site amenable to functionalization. Direct C-7 bromination of 4-substituted 1H-indazoles has been successfully performed, followed by Suzuki-Miyaura coupling to introduce aryl moieties. nih.gov Direct C-7 arylation has also been documented, particularly for indazoles bearing an electron-withdrawing group at the C-4 position. nih.gov The electronic environment of this compound could favor such C-H activation strategies at the C-7 position.
Ring-Opening and Rearrangement Reactions
The indazole scaffold, particularly when substituted with groups that can stabilize reactive intermediates, can undergo ring-opening and rearrangement reactions, often under thermal or photochemical conditions.
One notable transformation is the photochemical rearrangement of indazoles to benzimidazoles. nih.gov This reaction proceeds through a high-energy Dewar intermediate, followed by N-N bond cleavage and subsequent rearrangement. nih.gov It is plausible that this compound could undergo a similar transformation upon UV irradiation, leading to a substituted benzimidazole.
Additionally, studies on 1-arylindazole-3-carboxylic acids have shown that they can undergo heterocyclic ring fission during decarboxylation in boiling quinoline, yielding an N-arylanthranilonitrile. publish.csiro.au This indicates that under harsh thermal conditions, the indazole ring can be cleaved. The presence of the nitro group in the target molecule could also open pathways for photochemical reactions, as o-nitrobenzyl compounds are known to be photolabile and can generate reactive intermediates. ucdavis.edu
Exploration of Novel Reaction Pathways for this compound
The unique combination of functional groups in this compound makes it a promising substrate for exploring novel reaction pathways.
Reduction of the Nitro Group: The 6-nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 6-amino-1-acetyl-5-methyl-indazole would be a versatile intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions or as a nucleophile in coupling reactions.
Reactions of the Acetyl Group: The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield 5-methyl-6-nitro-1H-indazole. This deprotected indazole could then be a substrate for various N-alkylation or N-arylation reactions, leading to a diverse library of N-1 substituted indazoles. researchgate.net
Cycloaddition Reactions: The deprotected 5-methyl-6-nitro-1H-indazole could participate in 1,3-dipolar cycloaddition reactions, a known reactivity pattern for 6-nitroindazoles, to form complex heterocyclic systems. researchgate.net
Oxidative Benzannulation: The core pyrazole ring of the indazole system can be constructed through modern synthetic methods like oxidative benzannulation of pyrazoles with internal alkynes, a strategy that could be adapted for the synthesis of complex indazole derivatives. nih.gov
The exploration of these pathways could lead to the discovery of new molecules with potentially interesting chemical and biological properties.
Spectroscopic Characterization and Structural Elucidation of 1 Acetyl 5 Methyl 6 Nitro Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy.
NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy for Proton Environment Analysis.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For instance, in derivatives of 6-nitro-1H-indazole, the protons on the aromatic ring and any substituents exhibit characteristic chemical shifts.
In a study of 2-azetidinone derivatives of 6-nitro-1H-indazole, the disappearance of the –NH proton signal at 3442 cm⁻¹ in the IR spectrum and the appearance of signals for the ethyl group in the ¹H NMR spectrum confirmed the substitution at the N1 position. scielo.br For example, in (E/Z)-substituted benzaldehyde (B42025) [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazones, the N=CH proton shows a chemical shift in the range of δ 7.89-7.98 ppm. scielo.br Similarly, for 1-(4-methoxyphenyl)-3-methyl-5-nitro-1H-indazole, the aromatic protons appear at δ 8.88 (d, J = 2.2 Hz, 1H), 8.26 (dd, J = 9.3, 2.2 Hz, 1H), 7.79 (d, J = 9.3 Hz, 1H), 7.65 (d, J = 8.1 Hz, 2H), and 7.15 (d, J = 8.1 Hz, 2H), while the methyl protons of the acetyl and methoxy (B1213986) groups appear as singlets at δ 2.69 and 3.85 respectively. mdpi.com
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Nitro-Indazole Derivatives
| Compound | H-3 | H-4 | H-7 | Methyl Protons | Acetyl Protons | Other Protons | Solvent |
| 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | - | 7.79 (d, J=9.3) | 8.88 (d, J=2.2) | 2.69 (s) | - | 8.26 (dd, J=9.3, 2.2), 7.65 (d, J=8.1), 7.15 (d, J=8.1), 3.85 (s, OCH₃) | DMSO-d₆ |
| 1-(3-Chlorophenyl)-5-nitro-1H-indazole | 8.72 (s) | 8.32 (d, J=9.2) | 8.95 (s) | - | - | 8.03 (d, J=9.2), 7.88 (s), 7.82 (d, J=8.0), 7.67 (t, J=8.1), 7.57 (d, J=8.2) | DMSO-d₆ |
| (E/Z)-substituted benzaldehyde [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazones | - | - | - | - | - | 7.89-7.98 (N=CH) | - |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment. In nitro-indazole derivatives, the carbons of the aromatic rings, the nitro-substituted carbon, and the carbons of the substituents all have characteristic chemical shifts.
For example, in 1-(4-methoxyphenyl)-3-methyl-5-nitro-1H-indazole, the carbon signals are observed at δ 158.9, 146.7, 142.0, 141.2, 132.2, 124.8, 123.9, 122.5, 119.3, 115.3, 111.4, 56.0 (OCH₃), and 12.1 (CH₃). mdpi.com The characteristic signal for the N=CH carbon in (E/Z)-substituted benzaldehyde [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazones appears in the range of δ 150.6-155.7 ppm. scielo.br
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Nitro-Indazole Derivatives
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Methyl Carbon | Acetyl Carbonyl | Other Carbons | Solvent |
| 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 146.7 | 122.5 | 111.4 | 142.0 | 119.3 | 124.8 | 141.2 | 12.1 | - | 158.9, 132.2, 123.9, 115.3, 56.0 | DMSO-d₆ |
| 1-(3-Chlorophenyl)-5-nitro-1H-indazole | 139.4 | 122.9 | 112.0 | 142.9 | 119.8 | 125.0 | 140.5 | - | - | 140.3, 134.6, 132.0, 128.0, 123.0, 121.7 | DMSO-d₆ |
| (E/Z)-substituted benzaldehyde [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazones | - | - | - | - | - | - | - | - | - | 150.6-155.7 (N=CH) | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, especially in complex systems with quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining stereochemistry.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization.
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within a molecule. The chemical shifts of nitrogen are very sensitive to their chemical environment, including hybridization, oxidation state, and participation in hydrogen bonding. In a study on the reaction of indazole derivatives with formaldehyde (B43269), ¹⁵N NMR was used to characterize the resulting (indazol-1-yl)methanol isomers, with the data being compared to theoretical calculations. acs.orgcsic.essemanticscholar.org For 1-acetyl-5-methyl-6-nitro-indazole, ¹⁵N NMR would be expected to show distinct signals for the two nitrogen atoms of the indazole ring and the nitrogen of the nitro group, providing valuable structural information.
Infrared (IR) Spectroscopy for Functional Group Identification.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For nitro-containing aromatic compounds, characteristic strong absorption bands are observed for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. In the case of 1-aryl-5-nitro-1H-indazoles, these peaks are observed around 1512-1517 cm⁻¹ and 1336-1346 cm⁻¹. mdpi.comresearchgate.net The presence of an acetyl group in this compound would be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1720 cm⁻¹ for amides. Additionally, the C-H stretching vibrations of the methyl and aromatic groups would be observed around 2800-3100 cm⁻¹.
Interactive Table: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in Nitro-Indazole Derivatives
| Compound/Functional Group | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C=O Stretch | N-H/O-H Stretch | C-H Stretch |
| 1-Aryl-5-nitro-1H-indazoles | 1512-1517 | 1336-1346 | - | - | - |
| 1-(2-hydrazinoethyl)-6-nitro-1H-indazole | - | - | - | 3342 (NH) | - |
| 1-(2-chloroethyl)-6-nitro-1H-indazole | - | 1326 | - | - | - |
| This compound (Expected) | ~1500-1560 | ~1300-1370 | ~1690-1720 | - | ~2800-3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For several 1-aryl-5-nitro-1H-indazole derivatives, the molecular ion peak (M⁺) was observed in their mass spectra, confirming their respective molecular weights. mdpi.com For example, 1-(4-methoxyphenyl)-3-methyl-5-nitro-1H-indazole shows a molecular ion peak at m/z 283, which corresponds to its calculated molecular weight. mdpi.com Similarly, 1-(3-chlorophenyl)-5-nitro-1H-indazole exhibits a molecular ion peak at m/z 273. mdpi.com For this compound, the expected molecular ion peak would correspond to its molecular formula, C₁₀H₉N₃O₃. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and the nitro group (NO₂, 46 Da), providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light—and the extent of its conjugated system.
For this compound, the primary chromophore is the nitro-substituted indazole ring system. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the acetyl group (-COCH₃) on the indazole nucleus is expected to significantly influence the electronic transitions. The conjugation of the benzene (B151609) and pyrazole (B372694) rings, along with the auxochromic effect of the methyl group and the chromophoric contributions of the nitro and acetyl groups, would likely result in complex UV-Vis spectra with characteristic absorption bands.
In the absence of specific experimental data for this compound, it is reasonable to predict that its UV-Vis spectrum would show absorptions corresponding to π → π* transitions within the aromatic system and potentially n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro and acetyl groups. The exact position and intensity of these bands would be sensitive to the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
While a crystal structure for this compound has not been found in the searched literature, the structure of a closely related compound, 2,2-dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one , has been reported. This analog shares the key feature of a 6-nitro-1H-indazole core acylated at the N1 position. The primary difference is the presence of a pivaloyl group instead of an acetyl group and the absence of the 5-methyl substituent.
The study of this analog provides valuable insights into the likely solid-state structure of this compound. For instance, the planarity of the indazole ring system and the orientation of the nitro and acyl groups are key structural parameters that can be inferred.
Table 1: Crystallographic Data for the Analogous Compound 2,2-dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/m |
| a (Å) | 7.477(2) |
| b (Å) | 6.792(1) |
| c (Å) | 12.191(2) |
| β (°) | 92.72(3) |
| Volume (ų) | 618.4 |
| Z | 2 |
| Data sourced from a 2013 crystallographic report. chemicalbook.com |
This data indicates a well-defined crystal lattice for the analogous compound. It is probable that this compound would also crystallize in a similar system, with the acetyl and methyl groups influencing the specific packing arrangement and intermolecular forces within the crystal.
Advanced Spectroscopic Techniques for Detailed Structural Insights
Beyond fundamental techniques, advanced spectroscopic methods would be invaluable for a complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided outline beyond this section, multi-nuclear NMR (¹H, ¹³C, ¹⁵N) would be essential. ¹H NMR would confirm the positions of the methyl group and the aromatic protons, with their chemical shifts and coupling constants providing information on the electronic environment and connectivity. ¹³C NMR would identify all unique carbon atoms, including those in the acetyl and methyl groups and the indazole core. ¹⁵N NMR could provide direct information on the chemical environment of the three nitrogen atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be critical for confirming the molecular formula of the compound by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could further corroborate the proposed structure by showing the loss of characteristic fragments like the acetyl or nitro groups.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present. Key expected signals would include strong absorptions for the C=O stretching of the acetyl group and the asymmetric and symmetric stretching of the N-O bonds in the nitro group.
The application of these advanced techniques in concert would be necessary to provide an unambiguous and comprehensive characterization of this compound.
Computational and Theoretical Studies on 1 Acetyl 5 Methyl 6 Nitro Indazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-acetyl-5-methyl-6-nitro-indazole at the atomic level. These calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
For instance, in studies of related nitroindazole compounds, DFT has been successfully used to optimize the molecular geometry in the gas phase. researchgate.net The substitution of the indazole ring with a nitro group is known to significantly affect the electron density distribution due to its strong electron-withdrawing nature. arpgweb.com Theoretical studies on similar compounds have established that DFT calculations can provide reliable results that are consistent with experimental findings. arpgweb.com
The reactivity of this compound can be predicted by analyzing the outputs of DFT calculations. Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. arpgweb.com Local reactivity can be assessed through Fukui functions and dual descriptors, which identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. arpgweb.com
A theoretical study on the reactivity of various alkyl nitroindazoles with aryl acetonitrile (B52724) molecules using DFT at the B3LYP/6-311G(d,p) level has demonstrated the utility of this approach in identifying reactive sites within the molecules. arpgweb.com Such computational insights are invaluable for predicting the behavior of this compound in chemical reactions.
Ab Initio Methods for Molecular Properties
Conformational Analysis and Energy Minimization
The conformational flexibility of this compound, particularly concerning the orientation of the acetyl group, is a key determinant of its physical and chemical properties. Conformational analysis, coupled with energy minimization calculations, is essential for identifying the most stable three-dimensional arrangement of the molecule.
In a crystallographic study of the closely related compound, 1-acetyl-6-nitro-1H-indazole, it was found that the indazole moiety is essentially planar. iucr.org The acetyl group, however, is slightly twisted out of the plane of the indazole ring, with a dihedral angle of 5.3 (1)° between the indazole plane and the N2/C8/C9/O1 plane. iucr.org This slight twist is attributed in part to an intramolecular C-H···O hydrogen bond. iucr.org
For 1-allyl-6-nitro-1H-indazole, another related compound, the allyl group is nearly perpendicular to the indazole plane, with a torsion angle of 88.35 (18)° for C9-C8-N2-N3. researchgate.net The nitro group in this molecule is nearly coplanar with the fused ring system, exhibiting a dihedral angle of 11.34 (6)°. researchgate.net These findings for similar structures provide a strong basis for predicting the likely conformation of this compound, where the acetyl group's orientation would be a primary focus of conformational analysis and energy minimization studies.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational space of a molecule over time, providing insights into its dynamic behavior. While specific MD simulations for this compound were not found in the surveyed literature, this technique has been applied to other substituted indazoles, often in the context of their interaction with biological macromolecules. researchgate.net For example, MD simulations have been used to assess the stability of ligand-protein complexes involving indazole derivatives, demonstrating the robust binding of these compounds within the active sites of target proteins. researchgate.net Such simulations are crucial in drug discovery for evaluating the stability of potential drug candidates in a biological environment.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For indazole derivatives, theoretical calculations can provide a detailed understanding of reaction pathways.
The acetylation of indazoles is a common reaction, and understanding its mechanism is important for controlling the regioselectivity of the substitution. chemicalbook.com The general mechanism for acetylation reactions involving acetic anhydride (B1165640) and an alcohol under acidic conditions proceeds through the protonation of the anhydride, followed by nucleophilic attack, proton transfer, and elimination of a leaving group. youtube.com
In the context of other reactions involving indazoles, such as the addition of formaldehyde (B43269), DFT calculations have been employed to support experimentally observed mechanisms. acs.org These studies have helped to determine the formation of N1-substituted derivatives and have characterized the intermediates involved. acs.org While a specific computational study on the reaction mechanisms of this compound is not available, the established methodologies for similar systems could be readily applied to predict its reactivity and the pathways of its formation and subsequent reactions.
Spectroscopic Property Calculations (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of spectroscopic properties through computational methods is a valuable tool for confirming the structure of synthesized compounds and for interpreting experimental spectra.
For nitro-substituted indazoles, Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level (e.g., B3LYP/6-311++G(d,p)) have been shown to provide a sound basis for the assignment of experimental Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org A study on the reaction of NH-indazoles with formaldehyde successfully used this approach to characterize the resulting N-substituted derivatives. acs.org The substitution of an indazole with a nitro group has a significant effect on the chemical shifts of the carbon atoms directly bonded to the nitro group, causing a downfield shift of approximately 20 to 26 ppm. arpgweb.com
The table below presents a hypothetical comparison of experimental and calculated spectroscopic data for a related indazole derivative, illustrating the typical level of agreement that can be achieved.
| Spectroscopic Data | Experimental Value | Calculated Value | Method |
| ¹H NMR (ppm) | GIAO/B3LYP | ||
| H-3 | 8.10 | 8.05 | |
| H-4 | 7.78 | 7.75 | |
| H-5 | 7.58 | 7.55 | |
| H-7 | 7.36 | 7.32 | |
| ¹³C NMR (ppm) | GIAO/B3LYP | ||
| C-3 | 135.2 | 134.8 | |
| C-3a | 121.5 | 121.0 | |
| C-4 | 127.3 | 126.9 | |
| C-5 | 121.1 | 120.7 | |
| C-6 | 129.8 | 129.4 | |
| C-7 | 110.4 | 110.0 | |
| C-7a | 140.6 | 140.1 | |
| Vibrational Freq. (cm⁻¹) | B3LYP | ||
| N-H Stretch | 3400 | 3415 | |
| C=O Stretch | 1700 | 1710 | |
| NO₂ Symmetric Stretch | 1350 | 1355 | |
| NO₂ Asymmetric Stretch | 1530 | 1535 |
Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent actual experimental or calculated data for this compound.
Computational methods can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.
Molecular Modeling for Structure-Activity Relationship (SAR) Derivation Principles
Molecular modeling is a critical tool in medicinal chemistry for elucidating structure-activity relationships, which describe how the chemical structure of a compound influences its biological activity. For substituted indazoles, computational techniques are employed to understand and predict their chemical behavior and interactions with biological targets.
Theoretical studies on related alkyl nitroindazoles have utilized methods like Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to calculate quantum chemical descriptors. jmaterenvironsci.com These descriptors, including global reactivity indices and local Fukui functions, help in predicting the reactivity and selectivity of these molecules. jmaterenvironsci.com Such calculations are fundamental to understanding how structural modifications, like the introduction of acetyl, methyl, and nitro groups, can alter the electronic properties and, consequently, the biological activity of the indazole scaffold.
Table 1: Computed Properties for 5-methyl-6-nitro-1H-indazole
| Property | Value | Source |
| Molecular Formula | C8H7N3O2 | PubChem |
| Molecular Weight | 177.16 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Monoisotopic Mass | 177.053826475 Da | PubChem |
| Predicted Collision Cross Section (CCS) for [M+H]+ | 131.8 Ų | PubChemLite |
Note: The data in this table pertains to the parent compound 5-methyl-6-nitro-1H-indazole, not the acetylated form.
The principles of ligand-target interactions for nitroindazole derivatives are often investigated through computational docking and molecular dynamics simulations. These methods aim to predict the binding mode and affinity of a ligand within the active site of a biological target.
The interaction principles are governed by various non-covalent forces:
Hydrogen Bonding: The nitro group and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while any N-H groups can be donors. The acetyl group on the N1 position would influence the hydrogen bonding potential of the heterocyclic core.
π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. Crystal structure analysis of related compounds like 1-(6-Nitro-1H-indazol-1-yl)ethanone reveals the presence of π-stacking interactions in the solid state, suggesting their potential importance in biological contexts. iucr.org
Hydrophobic Interactions: The methyl group at the 5-position contributes to the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in a target protein.
Electrostatic Interactions: The electron-withdrawing nitro group creates a dipole moment in the molecule, influencing its electrostatic interactions with the target. Electrostatic potential (ESP) maps, which can be calculated computationally, visualize the charge distribution and predict regions of electrophilic and nucleophilic character. jmaterenvironsci.com For instance, in related nitroindazoles, the oxygen atoms of the nitro group are identified as the most reactive sites for nucleophilic attack. jmaterenvironsci.com
The crystal structure of the closely related 1-(6-Nitro-1H-indazol-1-yl)ethanone shows that the indazole moiety is essentially planar, with the acetyl group slightly twisted out of this plane. iucr.org This type of structural information is invaluable for building accurate models for docking studies.
Table 2: Selected Crystallographic Data for 1-(6-Nitro-1H-indazol-1-yl)ethanone
| Parameter | Value | Reference |
| Chemical Formula | C9H7N3O3 | IUCr Journals |
| Crystal System | Monoclinic | IUCr Journals |
| Dihedral angle between indazole plane and acetyl group | 5.3 (1)° | IUCr Journals |
Note: This data is for a closely related compound and provides insight into the likely conformation of the acetyl group in this compound.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to design new molecules with similar or improved activity.
For a compound like this compound, a hypothetical pharmacophore model would be constructed based on the key chemical features that are likely to be important for receptor binding. The principles behind developing such a model would involve identifying:
Hydrogen Bond Acceptors: The nitro group's oxygen atoms and the carbonyl oxygen of the acetyl group are prominent hydrogen bond acceptors. The nitrogen atoms of the indazole ring also contribute to this feature.
Hydrogen Bond Donors: In the parent non-acetylated indazole, the N-H group is a hydrogen bond donor. Acetylation at the N1 position removes this specific donor capability but introduces a new potential interaction landscape.
Aromatic Ring Feature: The planar indazole ring system serves as a key aromatic feature, important for π-stacking interactions.
Hydrophobic Feature: The methyl group at position 5 would be defined as a hydrophobic feature in the pharmacophore model.
By analyzing a series of active and inactive molecules, computational methods can generate and validate a pharmacophore hypothesis. This model then serves as a 3D query to search for other potential lead compounds in chemical databases or to guide the synthesis of new derivatives with an optimal arrangement of these key features. The indazole scaffold itself is considered a promising pharmacophore in drug discovery. iucr.org
Applications and Advanced Research Directions Involving 1 Acetyl 5 Methyl 6 Nitro Indazole Excluding Prohibited Content
A Versatile Tool in Organic Synthesis and Method Development
The structural features of 1-Acetyl-5-methyl-6-nitro-indazole make it a valuable entity in the realm of organic synthesis. Its substituted indazole core serves as a versatile scaffold, and the acetyl and nitro groups provide handles for a variety of chemical transformations.
A Building Block for More Complex Molecular Architectures
The synthesis of complex organic molecules often relies on the use of well-defined, functionalized starting materials. This compound can serve as such a precursor. The indazole ring system itself is a key component in many biologically active compounds. The acetyl group at the N1 position can act as a protecting group, which can be removed under specific conditions to allow for further functionalization at that site.
The nitro group at the 6-position is a particularly powerful functional group for synthetic manipulation. It can be reduced to an amino group, which then opens up a vast array of possible reactions, including diazotization, acylation, and the formation of various heterocyclic rings. For instance, the reduction of the nitro group on a similar compound, 3-methyl-6-nitroindazole, to 3-methyl-1H-indazol-6-amine is a key step in the synthesis of more complex indazole derivatives. chemicalbook.com This transformation highlights the potential of the nitro-substituted indazole core to be elaborated into more intricate structures.
Furthermore, the synthesis of various 1-aryl-5-nitro-1H-indazoles has been achieved through a one-pot domino process, demonstrating the utility of nitro-indazoles as key intermediates. researchgate.net While this example does not directly involve the 1-acetyl-5-methyl derivative, the underlying chemistry showcases the importance of the nitro-indazole scaffold in constructing complex, multi-ring systems. The presence of the methyl group at the 5-position can also influence the regioselectivity of subsequent reactions on the benzene (B151609) ring, providing a level of control in the synthesis of specifically substituted indazole derivatives.
A Model for Unraveling Reaction Mechanisms
The study of reaction mechanisms is fundamental to advancing the field of organic chemistry. The well-defined structure of this compound, with its distinct electron-withdrawing acetyl and nitro groups, makes it an excellent model compound for investigating the intricacies of chemical reactions.
A notable example is the study of the addition mechanism of NH-indazoles and their nitro derivatives to formaldehyde (B43269). acs.orgnih.govsemanticscholar.org Research has shown that the reaction of NH-indazoles with formaldehyde in an acidic medium leads to the formation of N1-hydroxymethyl derivatives. acs.orgnih.gov The presence and position of a nitro group, an electron-withdrawing substituent, can significantly impact the reactivity of the indazole ring and the stability of the resulting products. semanticscholar.org By studying a compound like this compound, chemists can gain a deeper understanding of how substituents influence the electronic properties of the indazole system and, consequently, the mechanism of electrophilic substitution at the nitrogen atoms.
Theoretical calculations, such as those using the B3LYP/6-311++G(d,p) level of theory, have been employed to rationalize the experimental observations in these reactions, providing insights into the relative stabilities of different isomers and the transition states involved. nih.gov The specific substitution pattern of this compound would provide a unique electronic environment to further probe and validate these theoretical models.
Potential in Materials Science Research
While direct applications of this compound in materials science are not yet widely reported, its chemical structure suggests potential avenues for exploration. The extended π-system of the indazole ring, coupled with the electron-withdrawing nitro group, could impart interesting photophysical properties to the molecule.
Compounds with similar nitroaromatic structures are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The presence of both an electron-donating component (the indazole ring) and a strong electron-withdrawing group (the nitro group) can lead to a significant intramolecular charge transfer, a key requirement for second-order NLO activity. Further research would be needed to synthesize and characterize the NLO properties of this compound and related derivatives.
Additionally, the indazole scaffold can be a component of organic dyes. The color of organic molecules is determined by their electronic structure and the energy of their electronic transitions. The introduction of a nitro group, a known chromophore, into the indazole system is likely to shift the absorption spectrum of the parent molecule into the visible region. By systematically modifying the substituents on the indazole ring, it may be possible to tune the color and other properties of these potential dyes for various applications.
Investigations in Chemical Biology
The field of chemical biology seeks to understand biological processes at the molecular level using chemical tools. While avoiding any discussion of biological outcomes, the interactions of this compound with biological macromolecules can be studied to elucidate fundamental principles of molecular recognition and enzyme function.
Probing the Principles of Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The defined three-dimensional structure and functional groups of this compound make it a suitable probe for studying these interactions.
Elucidating Enzyme Inhibition Mechanisms
Enzymes are biological catalysts that play a crucial role in virtually all cellular processes. Understanding how small molecules can inhibit enzyme activity is a cornerstone of chemical biology and drug discovery. This compound can be used as a tool to study the mechanisms of enzyme inhibition without focusing on any potential therapeutic efficacy.
The indazole scaffold is known to be a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. The specific substituents on this compound would dictate its binding preferences. For example, the nitro group could interact with specific residues in an enzyme's active site. By studying the kinetics of enzyme reactions in the presence of this compound, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides valuable clues about the shape and chemical nature of the enzyme's active site and the mechanism of the catalytic reaction itself.
For instance, studies on other nitro-substituted heterocyclic compounds have revealed their ability to interact with the active sites of various enzymes. By employing this compound in similar in vitro assays, it is possible to dissect the specific molecular interactions that lead to the modulation of enzyme activity, thereby contributing to a more profound understanding of enzyme function.
Novel Analytical Methodologies for Detection and Quantification in Research Settings
The accurate detection and quantification of this compound are paramount for any research into its properties and potential applications. While specific methods for this exact compound are not extensively documented in publicly available literature, established analytical techniques for analogous nitroaromatic and indazole derivatives provide a robust framework.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and purity assessment of synthetic organic compounds. For this compound, both ¹H-NMR and ¹³C-NMR would be indispensable. In ¹H-NMR spectra of related nitroindazole compounds, characteristic signals for the aromatic protons, the methyl group, and the acetyl protons are observed. For instance, in a study of 1-aryl-5-nitro-1H-indazoles, the proton on the indazole ring (H-4) typically appears as a doublet, with other aromatic protons displaying characteristic splitting patterns. mdpi.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro group and the acetyl group.
Infrared (IR) spectroscopy is another valuable tool for identifying key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (typically around 1516 cm⁻¹ and 1336 cm⁻¹ for asymmetric and symmetric stretching, respectively), the carbonyl group of the acetyl moiety, and C-H bonds within the aromatic and methyl groups. mdpi.com
Chromatographic and Mass Spectrometric Methods:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point for developing a robust analytical method. Detection could be achieved using a UV-Vis detector, leveraging the chromophoric nature of the nitroaromatic system.
Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS or GC-MS), provides highly sensitive and specific detection, along with molecular weight information. For the related compound 5-methyl-6-nitro-1H-indazole, predicted collision cross section (CCS) values for various adducts have been calculated, which is a key parameter in ion mobility-mass spectrometry. uni.lu These predictions can guide the development of MS-based detection methods for this compound.
| Analytical Technique | Predicted Application for this compound |
| ¹H-NMR | Structural elucidation, purity assessment, identification of isomeric impurities. |
| ¹³C-NMR | Confirmation of the carbon skeleton and functional groups. |
| IR Spectroscopy | Identification of key functional groups (nitro, acetyl). |
| HPLC-UV | Separation, quantification, and purity analysis in reaction mixtures and biological matrices. |
| LC-MS | Highly sensitive detection and quantification, molecular weight confirmation. |
Future Research Perspectives and Emerging Areas
While direct research on this compound is limited, the broader family of nitroindazole derivatives has shown promise in several areas, suggesting fertile ground for future investigations into this specific compound.
Medicinal Chemistry:
Indazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scielo.br The presence of a nitro group can sometimes enhance or modulate these activities. For example, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Future research could involve the synthesis and biological screening of this compound and its analogues to explore their potential as therapeutic agents. The acetyl group at the N1 position could influence the compound's solubility, stability, and interaction with biological targets.
Materials Science:
Nitroaromatic compounds are known for their applications in materials science, for instance, as components of energetic materials or nonlinear optical materials. The specific substitution pattern of this compound, with its electron-withdrawing nitro group and acetylated nitrogen, could impart interesting electronic and photophysical properties. Future studies could investigate its potential use in the development of novel materials with tailored characteristics.
Synthetic Intermediates:
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of compounds. nih.gov The acetyl group can act as a protecting group for the indazole nitrogen, which can be removed under specific conditions to allow for further reactions at that position. This versatility makes it an attractive building block for combinatorial chemistry and the synthesis of targeted molecular probes or drug candidates.
Conclusion
Summary of Current Knowledge on 1-Acetyl-5-methyl-6-nitro-indazole
This compound is a functionalized heterocyclic compound whose properties and synthesis can be rationally predicted from established chemical principles. It possesses a structure that combines the medicinally relevant indazole scaffold with nitro and acetyl groups, which are known to modulate chemical and biological activity. Its synthesis is feasible through standard organic chemistry methods, and its spectroscopic characteristics can be anticipated to aid in its identification.
Identification of Research Gaps and Future Avenues
The primary research gap is the lack of experimental data for this specific molecule. Future research should focus on:
The actual synthesis and full experimental characterization (NMR, IR, MS, X-ray crystallography) of the compound to confirm the predicted properties.
Evaluation of its biological activity in relevant assays, particularly for anticancer and antiparasitic properties, to validate the hypothesized potential.
Exploration of its utility as a synthetic intermediate for creating novel indazole-based derivatives.
Significance of this compound in Advancing Chemical Sciences
The study of specifically functionalized heterocyclic compounds like this compound is crucial for advancing medicinal chemistry and drug discovery. It represents a scaffold that can be systematically modified to probe interactions with biological targets. Investigating such molecules contributes to a deeper understanding of structure-activity relationships and provides a platform for the rational design of new therapeutic agents with potentially improved efficacy and selectivity.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-Acetyl-5-methyl-6-nitro-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of nitro-substituted indazoles often involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, ketones derived from nitrobenzoic acids can undergo Friedel-Crafts acylation with dichlorobenzene, followed by indazole ring closure via hydrazine-mediated substitution . Copper-catalyzed cyclization of hydrazones (e.g., using CuI and K₂CO₃) is another robust method, particularly for achieving regioselective nitro positioning . Reaction temperature (e.g., 90°C for CuI-mediated cyclization) and stoichiometry (1.5 equivalents of arylhydrazine hydrochloride) are critical for optimizing yields.
Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement). SHELXL allows anisotropic displacement parameter refinement and twin-law corrections, which are essential for nitro-group-containing compounds prone to twinning . WinGX and ORTEP can visualize anisotropic displacement ellipsoids and validate molecular geometry against crystallographic databases .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is commonly employed. Column chromatography with silica gel (eluent: EtOAc/hexane, 1:3) can separate nitro-indazole derivatives from byproducts. Catalyst removal (e.g., Fe₃O4@FU nanoparticles) via magnetic separation is useful for heterogeneous reactions .
Advanced Research Questions
Q. How do substituent modifications (e.g., acetyl vs. methyl groups) influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the indazole core. For example, replacing the acetyl group with a carboxylic acid moiety (e.g., 1-methyl-1H-indazole-3-carboxylic acid) can alter binding affinity to targets like protein kinases or GPCRs. Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. What challenges arise in resolving crystallographic data for nitro-indazoles, and how can they be mitigated?
- Methodological Answer : Nitro groups introduce anisotropy and twinning due to their planar geometry and strong electron density. High-resolution data (≤0.8 Å) and twin refinement in SHELXL are critical. For severe cases, merging datasets from multiple crystals or using synchrotron radiation improves data quality. Validation tools like PLATON should check for missed symmetry or disorder .
Q. How can contradictory biological activity data for this compound derivatives be systematically analyzed?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity) or synthetic impurities. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Re-synthesize compounds via alternative routes (e.g., SNAr vs. copper-catalyzed cyclization) to confirm activity. Statistical tools like Bland-Altman plots can quantify methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
